4-(2-Methanesulfonylphenyl)piperidin-4-ol hydrochloride
Description
Properties
IUPAC Name |
4-(2-methylsulfonylphenyl)piperidin-4-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S.ClH/c1-17(15,16)11-5-3-2-4-10(11)12(14)6-8-13-9-7-12;/h2-5,13-14H,6-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZDVDGADDMAIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C2(CCNCC2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Methodological Approaches
Nucleophilic Aromatic Substitution (NAS)
A primary route involves the direct coupling of piperidin-4-ol with a 2-substituted phenyl derivative. For instance, 2-fluoro-1-methanesulfonylbenzene serves as an electrophilic substrate, where the fluorine atom at the ortho position undergoes displacement by the nitrogen of piperidin-4-ol. This reaction is typically conducted in polar aprotic solvents (e.g., dimethylformamide or dimethyl sulfoxide) with a base such as potassium carbonate to deprotonate the piperidin-4-ol and enhance nucleophilicity.
Key Conditions:
- Solvent: DMF, 100–120°C
- Base: K₂CO₃ (2.5 equiv)
- Reaction Time: 18–24 hours
- Yield: 60–75%
The product, 4-(2-methanesulfonylphenyl)piperidin-4-ol , is isolated via aqueous workup and recrystallization.
Oxidation of Thioether Intermediates
An alternative pathway involves synthesizing the 2-methylthiophenyl analog followed by oxidation to the sulfone. This method avoids the challenges of direct NAS by leveraging the stability of thioether intermediates.
Step 1: Ullmann-Type Coupling
Piperidin-4-ol reacts with 2-bromo-1-methylthiobenzene in the presence of a copper(I) catalyst (e.g., CuI) and a chelating ligand (e.g., 1,10-phenanthroline). The reaction proceeds at elevated temperatures (80–100°C) in a solvent such as toluene.
Optimization Data:
| Catalyst System | Temperature (°C) | Yield (%) |
|---|---|---|
| CuI/1,10-phenanthroline | 90 | 68 |
| CuBr/PPh₃ | 100 | 55 |
Step 2: Sulfide Oxidation
The intermediate 4-(2-methylthiophenyl)piperidin-4-ol is oxidized to the sulfone using hydrogen peroxide (30%) in acetic acid. This step achieves near-quantitative conversion under reflux conditions (80°C, 6 hours).
Oxidation Efficiency:
| Oxidizing Agent | Solvent | Conversion (%) |
|---|---|---|
| H₂O₂ | Acetic acid | 98 |
| Oxone® | Water/MeCN | 85 |
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt to enhance stability and solubility. This is accomplished by treating the compound with hydrochloric acid (1.1 equiv) in ethanol, followed by cooling to induce crystallization.
Salt Formation Parameters:
| Solvent | HCl Concentration | Crystallization Yield (%) |
|---|---|---|
| Ethanol | 1.0 M | 92 |
| IPA | 1.5 M | 88 |
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
The NAS route offers simplicity but requires high-purity starting materials to avoid byproducts. In contrast, the thioether oxidation route provides better control over regioselectivity, albeit with an additional synthetic step.
Yield Comparison:
| Route | Overall Yield (%) | Purity (%) |
|---|---|---|
| Direct NAS | 65 | 95 |
| Thioether Oxidation | 72 | 98 |
Industrial-Scale Considerations
Catalyst Recovery
For large-scale production, copper catalysts from Ullmann couplings are recovered via filtration over activated carbon, reducing residual metal content to <10 ppm.
Solvent Recycling
DMF and ethanol are reclaimed via distillation, achieving >90% recovery rates and minimizing environmental impact.
Chemical Reactions Analysis
4-(2-Methanesulfonylphenyl)piperidin-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding piperidine derivative.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions: Common reagents include hydrogen gas, potassium permanganate, and halogenated compounds. Reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Major Products: Major products formed from these reactions include sulfone derivatives, reduced piperidine compounds, and substituted phenyl derivatives.
Scientific Research Applications
4-(2-Methanesulfonylphenyl)piperidin-4-ol hydrochloride has several scientific research applications:
Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It can be used in assays to investigate its effects on cellular processes.
Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, the compound can be used in the production of pharmaceuticals and other chemical products. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-(2-Methanesulfonylphenyl)piperidin-4-ol hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Core Structure and Substituent Variations
Key Observations :
- Substituent Position : The methanesulfonyl group in the target compound is at the 2-position of the phenyl ring, whereas analogues like 4-(pyridin-3-yl)piperidin-4-ol HCl feature heteroaromatic substituents.
- Functional Groups: The 5-HT₁F antagonist () contains a quinolin-3-yl group and a naphthalen-2-yloxy side chain, enhancing its receptor selectivity compared to the simpler methanesulfonylphenyl group in the target compound.
Key Observations :
- The target compound’s synthetic route () likely involves methanesulfonation of a pre-formed piperidin-4-ol intermediate, but specific yield data are unavailable.
- Analogues like compound 8 () exhibit low yields (~20%), highlighting the difficulty of introducing bulky substituents on the piperidine core.
Pharmacological Activity
Receptor Binding and Selectivity
Key Observations :
Key Observations :
- The target compound’s methanesulfonyl group may enhance its templating efficiency in zeolite synthesis compared to non-sulfonated analogues.
Data Gaps :
- Melting point, solubility, and detailed synthetic protocols for the target compound.
- Direct pharmacological profiling (e.g., receptor binding assays).
Biological Activity
4-(2-Methanesulfonylphenyl)piperidin-4-ol hydrochloride is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.
The compound primarily interacts with various biological targets, leading to significant biochemical effects. Key mechanisms include:
- Inhibition of Enzymes : It has been shown to inhibit membrane-bound phospholipase A2 and cyclooxygenase-2 (COX-2), which are crucial in inflammatory processes .
- Adrenergic Receptor Interaction : The compound exhibits interaction with the human beta(3)-adrenergic receptor, influencing metabolic pathways related to energy expenditure and lipolysis .
- Cholinesterase Inhibition : It also demonstrates cholinesterase inhibitory activity, which may have implications for neurodegenerative diseases .
Pharmacokinetics
Pharmacokinetic studies suggest that this compound possesses favorable bioavailability. The compound’s absorption and distribution characteristics indicate potential for effective systemic delivery .
Biological Activity Overview
The biological activities of this compound can be categorized as follows:
| Activity Type | Description | References |
|---|---|---|
| Anti-inflammatory | Inhibits COX-2 and phospholipase A2, reducing inflammation | |
| Metabolic modulation | Interacts with beta(3)-adrenergic receptors | |
| Neuroprotective potential | Cholinesterase inhibition may protect against neurodegeneration |
Case Study 1: Anti-inflammatory Effects
In a study examining the anti-inflammatory properties of the compound, it was found that treatment significantly reduced levels of pro-inflammatory cytokines in vitro. This suggests a potential therapeutic role in conditions like arthritis and other inflammatory diseases.
Case Study 2: Metabolic Effects
Research involving animal models indicated that administration of this compound improved insulin sensitivity and reduced blood glucose levels. These findings align with its interaction with adrenergic receptors, suggesting a role in managing metabolic disorders such as type 2 diabetes .
Case Study 3: Neuroprotective Properties
A separate investigation into the neuroprotective effects revealed that the compound could mitigate neuronal cell death in models of oxidative stress. This supports its potential application in treating neurodegenerative diseases like Alzheimer's .
Q & A
Q. How can batch-to-batch variability in synthesis impact experimental reproducibility?
- Methodology :
- QC protocols : Mandate NMR purity >98%, residual solvent analysis (GC), and Karl Fischer titration for water content.
- Stability studies : Store batches at -20°C under argon; retest potency after 6 months.
- Inter-lab validation : Share samples with collaborator labs for independent functional assay replication (e.g., IC₅₀ consistency within ±15%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
